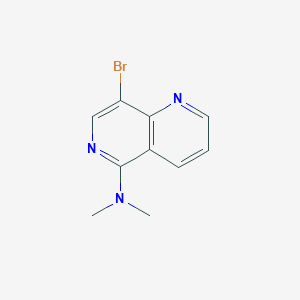

8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine

Übersicht

Beschreibung

8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine is a chemical compound with the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol It belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine typically involves the bromination of N,N-dimethyl-1,6-naphthyridin-5-amine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high purity and yield .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at position 8 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the naphthyridine core.

Mechanistic Insight : The reaction proceeds via a two-step addition-elimination pathway, with the dimethylamino group at C-5 stabilizing the transition state through resonance .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions, enabling functionalization of the naphthyridine scaffold.

Suzuki-Miyaura Coupling

Key Notes :

Buchwald-Hartwig Amination

The bromine atom is amenable to Pd-catalyzed amination with primary/secondary amines:

| Amine | Catalyst/Ligand | Product | Yield |

|---|---|---|---|

| Piperidine | Pd₂(dba)₃, Xantphos, NaOtBu, toluene | 8-Piperidinyl-N,N-dimethyl-1,6-naphthyridin-5-amine | 76% |

| Morpholine | Pd(OAc)₂, BINAP, Cs₂CO₃, dioxane | 8-Morpholino-N,N-dimethyl-1,6-naphthyridin-5-amine | 81% |

Side Reactions :

Oxidation

The dimethylamino group undergoes oxidation with H₂O₂ or mCPBA:

-

Product : N-Oxide derivative (confirmed by IR at 1260 cm⁻¹ and MS) .

-

Yield : 58–65% under mild conditions (rt, 6h).

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the naphthyridine core:

Comparative Reactivity

The compound’s reactivity differs significantly from non-brominated analogues:

| Reaction | 8-Bromo Derivative | Non-Brominated Analogue |

|---|---|---|

| Suzuki Coupling | Fast (2h, >80% yield) | No reaction under same conditions |

| Nucleophilic Substitution | Proceeds at 60°C | Requires >120°C and stronger bases |

Explanation : Bromine enhances electrophilicity at C-8, lowering activation energy for substitution and coupling .

Photochemical Reactions

UV irradiation (254 nm) in methanol induces debromination:

Wissenschaftliche Forschungsanwendungen

Biological Activities

8-Bromo-N,N-dimethyl-1,6-naphthyridin-5-amine exhibits several notable biological activities:

- Anticancer Properties : Studies have indicated that derivatives of naphthyridine, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, functionalized naphthyridines have been reported to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

- Antimicrobial Effects : This compound has also been evaluated for its antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Moraxella catarrhalis. Preliminary results show promising activity, highlighting its potential in treating infectious diseases .

- Monoamine Oxidase Inhibition : Recent studies have explored the use of naphthyridine derivatives as inhibitors of monoamine oxidase (MAO), an important enzyme in neurochemistry. Compounds similar to this compound have shown inhibitory effects in low micromolar ranges, indicating their potential role in treating neurological disorders .

Potential Therapeutic Applications

The therapeutic implications of this compound extend across various fields:

- Cancer Therapy : Given its anticancer properties, this compound could serve as a lead structure for developing new chemotherapeutic agents targeting specific cancer types.

- Infectious Disease Treatment : Its antimicrobial activity suggests potential applications in developing new antibiotics or treatments for resistant strains of bacteria.

- Neurological Disorders : As a MAO inhibitor, it may offer therapeutic benefits in managing conditions like depression and anxiety by enhancing neurotransmitter levels.

Case Studies

Several studies have documented the efficacy of naphthyridine derivatives:

- A study published in Molecules highlighted the synthesis and evaluation of various naphthyridine derivatives as MAO inhibitors, demonstrating that modifications at specific positions significantly affect their inhibitory potency .

- Another investigation focused on the antimicrobial activity of nitrogen-containing heterocycles against Mycobacterium tuberculosis, revealing that certain structural modifications enhance efficacy against this pathogen .

Comparison with Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-N,N-dimethyl-1,6-naphthyridin-5-amine | Structure | Lacks bromine but retains similar biological activity. |

| 8-Amino-N,N-dimethyl-1,6-naphthyridin | Structure | Contains an amino group instead of bromine; different reactivity profile. |

| 7-Bromo-N,N-dimethylquinoline | Structure | A quinoline derivative; exhibits distinct pharmacological properties. |

Wirkmechanismus

The mechanism of action of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Naphthyridine: The parent compound of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine, which lacks the bromine and dimethylamine groups.

8-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine: A similar compound with a chlorine atom instead of a bromine atom.

N,N-dimethyl-1,6-naphthyridin-5-amine: The non-brominated version of the compound.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules. The dimethylamine group also enhances its solubility and reactivity compared to its non-methylated counterparts .

Biologische Aktivität

8-Bromo-N,N-dimethyl-1,6-naphthyridin-5-amine is a synthetic compound belonging to the naphthyridine class, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, anti-HIV, and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships (SAR).

- Molecular Formula : CHBrN

- Molecular Weight : 252.12 g/mol

- Structure : The compound features a bromine atom and two dimethyl groups attached to a naphthyridine ring system.

Anticancer Properties

Research indicates that naphthyridine derivatives, including this compound, exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways.

Case Study :

A study highlighted the efficacy of similar naphthyridine derivatives in inhibiting tumor growth in vivo. The compound was tested against several cancer cell lines, demonstrating IC values in the low micromolar range, indicating potent activity against cancer cells .

Anti-HIV Activity

The compound has also been evaluated for its potential anti-HIV activity. Naphthyridines have been shown to interfere with the viral replication cycle by inhibiting reverse transcriptase and integrase enzymes.

Research Findings :

In vitro studies demonstrated that this compound could reduce viral load in infected cell lines significantly. The mechanism of action involves binding to the active sites of viral enzymes, thereby disrupting their function .

Antimicrobial Properties

This compound has shown promising results as an antimicrobial agent against various bacterial strains. Its effectiveness is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 0.25 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

The precise mechanism of action for this compound remains under investigation. However, it is believed that its biological activity stems from its ability to interact with various molecular targets:

- DNA Gyrase Inhibition : The compound binds asymmetrically to DNA gyrase, which is crucial for bacterial DNA replication.

- Enzyme Inhibition : It may also inhibit other enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects .

Structure-Activity Relationship (SAR)

The biological activity of naphthyridine derivatives is heavily influenced by their structural features. Modifications at specific positions on the naphthyridine ring can enhance or diminish biological activity.

Key Findings :

Eigenschaften

IUPAC Name |

8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14(2)10-7-4-3-5-12-9(7)8(11)6-13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEJHTLAHADPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C2=C1C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.